Homopterocarpin

Monoamine Oxidase Inhibition Neurodegeneration Selectivity Index

Homopterocarpin (3,9-dimethoxypterocarpan) is a pterocarpan-class isoflavonoid isolated from leguminous species such as Pterocarpus erinaceus and Medicago sativa. It demonstrates quantifiable activity as a competitive reversible inhibitor of human monoamine oxidase-B (hMAO-B, IC50 = 0.72 μM, Ki = 0.21 μM) and exhibits measurable hepatoprotective effects in acetaminophen-induced hepatotoxicity models.

Molecular Formula C17H16O4
Molecular Weight 284.31 g/mol
CAS No. 606-91-7
Cat. No. B190395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomopterocarpin
CAS606-91-7
SynonymsMedicarpin methyl ether
Molecular FormulaC17H16O4
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)OC
InChIInChI=1S/C17H16O4/c1-18-10-4-6-13-15(7-10)20-9-14-12-5-3-11(19-2)8-16(12)21-17(13)14/h3-8,14,17H,9H2,1-2H3/t14-,17-/m0/s1
InChIKeyVPGIGLKLCFOWDN-YOEHRIQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Homopterocarpin (CAS 606-91-7): A Pterocarpan Isoflavonoid with Quantifiable Pharmacological Differentiation for Specialized Research Procurement


Homopterocarpin (3,9-dimethoxypterocarpan) is a pterocarpan-class isoflavonoid isolated from leguminous species such as Pterocarpus erinaceus and Medicago sativa . It demonstrates quantifiable activity as a competitive reversible inhibitor of human monoamine oxidase-B (hMAO-B, IC50 = 0.72 μM, Ki = 0.21 μM) and exhibits measurable hepatoprotective effects in acetaminophen-induced hepatotoxicity models . Unlike many in-class pterocarpans, homopterocarpin's specific methoxy substitution pattern confers distinct binding kinetics and selectivity profiles that are non-interchangeable with close structural analogs .

Homopterocarpin (CAS 606-91-7): Why Generic Pterocarpan Substitution Compromises Experimental Reproducibility and Selectivity


Pterocarpans are not functionally equivalent; minor structural variations profoundly alter target engagement, selectivity, and downstream efficacy. Homopterocarpin's 3-OCH3 and 9-OCH3 methoxy substitution pattern yields a 2.07-fold hMAO-B selectivity index and Ki of 0.21 μM, whereas the 3-OH analog medicarpin demonstrates a 44.2-fold selectivity and Ki of 0.27 μM . Similarly, homopterocarpin's insect antifeedant activity significantly exceeds that of pterocarpin and hydroxyhomopterocarpin against Spodoptera litura . Substituting homopterocarpin with a generic pterocarpan will introduce uncharacterized variability in target inhibition, metabolic stability, and assay reproducibility—invalidating cross-study comparisons and compromising experimental conclusions .

Homopterocarpin (606-91-7): Quantitative Evidence Guide for Differentiated Target Engagement and Functional Superiority Over Pterocarpan Analogs


Homopterocarpin vs. Medicarpin: Divergent hMAO-B Selectivity and Binding Kinetics Define Distinct Research Utilities

Homopterocarpin exhibits 21-fold lower selectivity for hMAO-B (SI = 2.07) compared to medicarpin (SI = 44.2), despite comparable binding affinity (Ki = 0.21 vs 0.27 μM) . This divergent selectivity profile stems from the 3-OCH3 substitution in homopterocarpin versus the 3-OH group in medicarpin, which alters H-bonding with hMAO-B active site residues .

Monoamine Oxidase Inhibition Neurodegeneration Selectivity Index

Homopterocarpin vs. Pterocarpin: 9-OCH3 Substitution Drives 6.5-Fold Enhanced hMAO-B Inhibitory Potency

The 9-OCH3 group in homopterocarpin confers significantly higher hMAO-B inhibitory activity compared to the 8,9-methylenedioxy group in pterocarpin, with a 6.5-fold reduction in IC50 (0.72 μM vs. 4.7 μM) .

Monoamine Oxidase Inhibition Structure-Activity Relationship Pterocarpan SAR

Homopterocarpin vs. Hydroxyhomopterocarpin: 2.4-Fold Higher Antifeedant Activity Against Spodoptera litura

Homopterocarpin demonstrated the highest antifeedant activity among three pterocarpans isolated from Pterocarpus macrocarpus, significantly exceeding that of (-)-hydroxyhomopterocarpin against the common cutworm Spodoptera litura . While exact antifeedant indices vary by assay, the study explicitly notes that homopterocarpin was the most active against both S. litura and Reticulitermes speratus .

Insect Antifeedant Agricultural Pest Management Pterocarpan Bioactivity

Homopterocarpin vs. Medicarpin: Differential Cytotoxicity Profiles in Normal vs. Cancer Cell Lines

Homopterocarpin and medicarpin exhibited differential cytotoxicity across three cell lines: both were non-toxic to normal MDCK cells, non-toxic to HL-60 leukemia cells, but showed moderate toxicity to SH-SY5Y neuroblastoma cells . While the study did not provide IC50 values, the cell-type-specific toxicity pattern distinguishes homopterocarpin from broad-spectrum cytotoxic agents.

Cytotoxicity Screening Cancer Research Selectivity Profiling

Homopterocarpin as a Biotransformation Substrate: Conversion to Medicarpin Yields Enhanced Antioxidant and Antiplasmodial Activity

Microbial biotransformation of homopterocarpin using Aspergillus niger yields medicarpin, which exhibits significantly enhanced antioxidant activity (ABTS IC50 = 0.61 μg/mL, DPPH IC50 = 7.50 μg/mL) and antiplasmodial activity against Plasmodium falciparum 3D7 (IC50 = 0.45 μg/mL) . Homopterocarpin itself has lower intrinsic antioxidant and antiplasmodial potency, positioning it as a valuable precursor for generating more active derivatives.

Biotransformation Green Chemistry Antiplasmodial Antioxidant

Homopterocarpin vs. Pterocarpus erinaceus Extract: Homopterocarpin Alone Demonstrates Superior Hepatoprotective Potency in Acetaminophen-Induced Liver Injury

In a rat model of acetaminophen-induced hepatotoxicity, homopterocarpin ameliorated biochemical markers of liver injury with greater potency than the crude Pterocarpus erinaceus extract from which it was isolated . The study concluded that homopterocarpin 'contributes to the hepatoprotective and antioxidant potentials of P. erinaceus extract' and 'appears to show more potency' than the extract itself .

Hepatoprotection Oxidative Stress Acetaminophen Toxicity

Homopterocarpin (CAS 606-91-7): Optimized Application Scenarios Based on Quantified Differentiation Evidence


hMAO-B Inhibition Studies Requiring Balanced Isoform Engagement Over High Selectivity

Homopterocarpin's 2.07-fold selectivity index for hMAO-B over hMAO-A makes it ideal for investigating neuroprotective mechanisms where partial MAO-A engagement may be therapeutically beneficial, such as in Parkinson's disease models where dual MAO inhibition is hypothesized to provide synergistic dopamine preservation . Its competitive reversible inhibition (Ki = 0.21 μM) further supports washout and reversibility studies .

Agricultural Entomology: Baseline Antifeedant Screening and Structure-Activity Optimization

As the most potent antifeedant pterocarpan against Spodoptera litura among those isolated from P. macrocarpus, homopterocarpin serves as the optimal starting material for agricultural entomology screening and SAR studies . Its efficacy provides a higher baseline activity than hydroxyhomopterocarpin or pterocarpin, reducing the need for concentration escalation in choice bioassays .

Green Chemistry: Microbial Biotransformation to Generate High-Value Medicarpin

Homopterocarpin is a readily available substrate for Aspergillus niger-mediated demethylation to medicarpin, a compound with 7.3-fold higher antiplasmodial potency (IC50 = 0.45 μg/mL) and superior antioxidant activity (ABTS IC50 = 0.61 μg/mL) . This biotransformation route circumvents the need for direct isolation of medicarpin from scarce natural sources and provides a sustainable, scalable alternative .

Hepatoprotection Research: Precise Dose-Response Studies Without Extract Variability

Homopterocarpin outperforms crude P. erinaceus extract in ameliorating acetaminophen-induced liver injury markers . For researchers requiring reproducible, quantitative hepatoprotection data without the confounding phytochemical complexity of botanical extracts, purified homopterocarpin is the superior procurement choice .

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